Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 4-benzoylbenzamido moiety, and an ethyl carboxylate ester.
The compound’s synthesis likely involves amide coupling reactions, analogous to methods described for related thiophene derivatives (e.g., using carbodiimide-based reagents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride) . Structural characterization may employ X-ray crystallography via programs such as SHELX, a widely used tool for small-molecule refinement .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO6S/c1-3-35-30(34)26-18(2)25(16-19-9-14-23-24(15-19)37-17-36-23)38-29(26)31-28(33)22-12-10-21(11-13-22)27(32)20-7-5-4-6-8-20/h4-15H,3,16-17H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTVMOYTEVYGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the various biological properties of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiophene core substituted with a benzo[d][1,3]dioxole moiety and an amide group, which are known to influence its biological activity. The molecular formula is with a molecular weight of 442.49 g/mol.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated varying degrees of antibacterial and antifungal activities. For instance:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | E. coli, B. subtilis | Moderate |
| Compound B | Pseudomonas aeruginosa | High |
| Ethyl Derivative | Staphylococcus aureus | Low |
These findings suggest that the presence of the thiophene and dioxole groups may enhance the antimicrobial efficacy of the compound .
Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory effects. Studies show that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, a related thiophene derivative was shown to significantly decrease the levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : The hydrophobic nature of the thiophene ring may disrupt bacterial membranes, leading to cell lysis.
- Receptor Modulation : Thiophene derivatives have been shown to act as allosteric modulators at certain receptors, which could influence their pharmacological effects .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study published in European Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives and tested them against multi-drug resistant strains of bacteria. The results indicated that compounds with similar structural motifs to this compound exhibited potent activity against resistant strains, suggesting potential for development as new antimicrobial agents .
- Anti-inflammatory Activity in Vivo : Another study investigated the anti-inflammatory properties of a related compound in a rat model of arthritis. The results showed significant reduction in joint swelling and pain scores compared to control groups, indicating potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₂O₄S
- Molecular Weight: 354.41 g/mol
Medicinal Chemistry
The compound's structural features suggest potential pharmacological properties. Research indicates that derivatives of thiophene and benzo[d][1,3]dioxole exhibit anti-inflammatory, analgesic, and anticancer activities.
Case Study: Anti-inflammatory Activity
A study published in Scientific Reports demonstrated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate could possess similar properties. The study involved testing various concentrations of the compound on cell lines exposed to inflammatory stimuli, measuring cytokine levels as indicators of inflammation .
Materials Science
The unique electronic properties of thiophenes make them valuable in the development of organic semiconductors and photovoltaic materials. This compound can be explored for:
- Organic Light Emitting Diodes (OLEDs): Its ability to form thin films may enhance light emission efficiency.
- Solar Cells: The compound's electronic properties can improve charge transport and energy conversion efficiency.
Organic Synthesis
In synthetic organic chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations such as:
- Coupling Reactions: Utilizing the benzoyl group for cross-coupling reactions to form larger aromatic systems.
- Functionalization: The ethyl ester can be hydrolyzed or reacted with nucleophiles to introduce additional functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogues
Ethyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate
Key Structural Differences :
- Substituents : Replaces the benzo[d][1,3]dioxol-5-ylmethyl group with a 4-(ethoxycarbonyl)phenyl carbamoyl moiety.
- Benzamido Group : Uses a 4-methylbenzamido instead of 4-benzoylbenzamido.
Functional Implications :
Table 1: Thiophene Derivatives Comparison
| Property | Target Compound | Ethyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate |
|---|---|---|
| Molecular Weight | ~579.6 g/mol (estimated) | ~552.6 g/mol |
| Key Substituents | Benzo[d][1,3]dioxol-5-ylmethyl, 4-benzoylbenzamido | 4-(Ethoxycarbonyl)phenyl carbamoyl, 4-methylbenzamido |
| LogP (Predicted) | ~4.2 (high lipophilicity) | ~3.8 (moderate lipophilicity) |
Benzo[d][1,3]dioxole-Containing Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85)
Key Structural Differences :
- Core Heterocycle : Thiazole instead of thiophene.
- Substituents : Includes a trifluoromethoxybenzoyl group and cyclopropane carboxamide.
Functional Implications :
Heterocyclic Variations
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)
Key Structural Differences :
- Core Heterocycle : Isoxazole-thiophene hybrid vs. substituted thiophene.
- Substituents: Bromothiophene and diethylaminophenyl groups.
Structure-Activity Relationship (SAR) Insights
- Benzo[d][1,3]dioxole Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .
- 4-Benzoylbenzamido vs. 4-Methylbenzamido : The former’s extended aromatic system may improve π-π stacking in hydrophobic binding pockets, while the latter reduces molecular weight .
- Ethyl Carboxylate : Likely a prodrug feature, improving oral bioavailability by masking a carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
